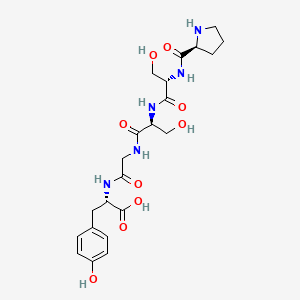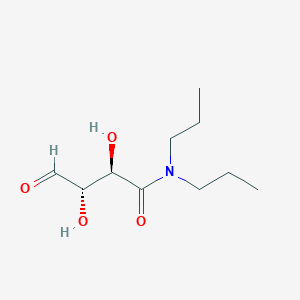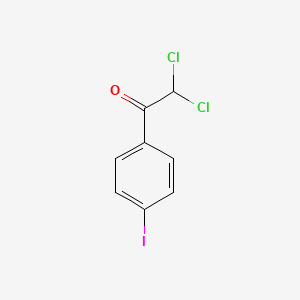![molecular formula C12H22O3 B14200653 2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane CAS No. 923035-55-6](/img/structure/B14200653.png)
2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms This particular compound is characterized by its unique structure, which includes diethyl and prop-1-en-1-yloxy groups attached to the dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of diethyl dioxane with prop-1-en-1-yl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-1-en-1-yloxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Aplicaciones Científicas De Investigación
2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diphenyl-1,3-oxazoline: Another heterocyclic compound with a similar structure but different substituents.
4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane: A compound with a dioxaborolane ring and similar substituents.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: A benzene derivative with similar functional groups.
Uniqueness
2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane is unique due to its specific combination of diethyl and prop-1-en-1-yloxy groups attached to the dioxane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
923035-55-6 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
2,5-diethyl-5-(prop-1-enoxymethyl)-1,3-dioxane |
InChI |
InChI=1S/C12H22O3/c1-4-7-13-8-12(6-3)9-14-11(5-2)15-10-12/h4,7,11H,5-6,8-10H2,1-3H3 |
Clave InChI |
AQRDDCCBESZXRO-UHFFFAOYSA-N |
SMILES canónico |
CCC1OCC(CO1)(CC)COC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine]](/img/structure/B14200572.png)



![Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]-](/img/structure/B14200609.png)

![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)

